molecular formula C8H11NO2 B3425885 Trans-4-cyanocyclohexanecarboxylic acid CAS No. 4848-16-2

Trans-4-cyanocyclohexanecarboxylic acid

Cat. No.: B3425885
CAS No.: 4848-16-2
M. Wt: 153.18 g/mol
InChI Key: KJZWYCAIEUYAIW-UHFFFAOYSA-N
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Description

trans-4-Cyanocyclohexanecarboxylic acid is a cyclohexane derivative with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . This compound features both a carboxylic acid and a nitrile (cyano) functional group in a trans-configuration on the cyclohexane ring, making it a versatile and valuable building block (synthon) in organic and medicinal chemistry. The trans-conformation is often critical for achieving desired biological activity and physical properties in final target molecules. Its primary research value lies in its role as a key synthetic intermediate. The carboxylic acid group can be readily converted into esters or amides, while the nitrile group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing access to a wide range of bifunctional trans-4-substituted cyclohexane derivatives. Such structures are privileged scaffolds in drug discovery, frequently found in active pharmaceutical ingredients (APIs) due to their influence on a compound's conformation, solubility, and metabolic stability. For instance, the structurally related compound, trans-4-(aminomethyl)cyclohexanecarboxylic acid (t-AMCHA), is a known anti-fibrinolytic agent that works by inhibiting the serine protease plasmin . While the specific applications of this compound are research-dependent, its utility is demonstrated in patented processes for the preparation of pharmacologically relevant trans-4-aminocyclohexanecarboxylic acids, highlighting its importance in synthesizing novel therapeutic candidates . This product is intended for research purposes as a chemical standard and synthetic intermediate. It is not for diagnostic or therapeutic use, and is not intended for human or veterinary consumption. Researchers should handle all chemicals in accordance with appropriate laboratory safety practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZWYCAIEUYAIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435944
Record name Trans-4-cyanocyclohexanecarboxylic acid
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15177-68-1, 4848-16-2
Record name Trans-4-cyanocyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435944
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Record name TRANS-4-CYANOCYCLOHEXANECARBOXYLIC ACID
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Record name 4-cyanocyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparative Analysis of Synthetic Pathways for Trans 4 Cyanocyclohexanecarboxylic Acid

The selection of a synthetic route for trans-4-cyanocyclohexanecarboxylic acid depends on various factors, including yield, purity requirements, cost of starting materials, and scalability for industrial production.

The pathway starting from 1,4-dicyanocyclohexane is well-established for industrial application. google.comgoogle.com Its primary advantage lies in the ability to produce high-purity this compound. google.com The key to this high purity is the effective separation of the trans-1,4-dicyanocyclohexane intermediate from its cis-isomer via fractional crystallization. google.com This method is described as a simple and high-yield process. google.com However, it involves multiple steps: the initial formation of the dicyanocyclohexane mixture, the separation of isomers, and the final hydrolysis.

The microwave-assisted synthesis offers a potentially more direct and efficient route. google.com By reacting 1,4-cyclohexanedicarboxylic acid directly with 1,4-dicyanocyclohexane, it may reduce the number of synthetic steps. google.com The use of microwave irradiation can often lead to shorter reaction times and increased reaction efficiency. However, this method produces a mixture of cis and trans isomers, which would require a subsequent separation or isomerization step if only the trans-isomer is desired. google.com

Below is a comparative table summarizing the key aspects of these synthetic pathways.

FeatureFrom 1,4-DicyanocyclohexaneMicrowave-Assisted Synthesis
Starting Materials A compound of formula I (R=H or CH3), Ammonia (B1221849) google.com1,4-Cyclohexanedicarboxylic acid, 1,4-Dicyanocyclohexane google.com
Key Intermediates trans-1,4-Dicyanocyclohexane google.comMixture of cis- and trans-4-cyanocyclohexane-1-carboxylic acid google.com
Reaction Conditions High temperature (200-350°C) for dinitrile formation; Crystallization for isomer separation; Hydrolysis google.comMicrowave irradiation google.com
Isomer Separation Separation of trans-1,4-dicyanocyclohexane by crystallization before hydrolysis google.comSeparation of final product isomers would be required google.com
Reported Advantages High purity and high yield of the final trans product google.comInexpensive and efficient process google.com

Ultimately, the choice between these methods would depend on the specific requirements of the synthesis, balancing the need for high purity with the desire for process efficiency and cost-effectiveness.

Chemical Reactivity and Derivatization of Trans 4 Cyanocyclohexanecarboxylic Acid

Transformations Involving the Nitrile Moiety of Trans-4-cyanocyclohexanecarboxylic Acid

The nitrile group is characterized by a polarized carbon-nitrogen triple bond, with an electrophilic carbon atom that is susceptible to nucleophilic attack. libretexts.orglibretexts.org This polarity governs the reactivity of the nitrile moiety, enabling transformations into various other functional groups such as amines and carboxylic acids. openstax.org

Reduction Reactions Leading to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding trans-4-(aminomethyl)cyclohexanecarboxylic acid. This transformation is a fundamental reaction in the synthesis of amino acids and other biologically relevant molecules. libretexts.org A common and effective method for this reduction is the use of lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic carbon of the nitrile. libretexts.org The initial addition forms an imine anion, which is then further reduced to a dianion. Subsequent quenching of the reaction with an aqueous workup protonates the dianion to furnish the primary amine. libretexts.orglibretexts.org

Catalytic hydrogenation is another powerful method for the reduction of nitriles. This process typically involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel.

Reagent Product Reaction Conditions
Lithium Aluminum Hydride (LiAlH₄) followed by watertrans-4-(Aminomethyl)cyclohexanecarboxylic acidTypically in an ether solvent like diethyl ether or THF.
Hydrogen Gas (H₂) with Raney Nickel catalysttrans-4-(Aminomethyl)cyclohexanecarboxylic acidHigh pressure and/or temperature.

Hydrolysis Pathways to Carboxylic Acids

The nitrile group can be fully hydrolyzed to a carboxylic acid group, converting this compound into cyclohexane-1,4-dicarboxylic acid. This hydrolysis can be performed under either acidic or basic conditions, and in both cases, the reaction proceeds through an amide intermediate (trans-4-carbamoylcyclohexanecarboxylic acid). pressbooks.pubquimicaorganica.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, such as heating with aqueous sulfuric or hydrochloric acid, the nitrile nitrogen is first protonated. pressbooks.pubchemistrysteps.com This protonation enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by a water molecule. chemistrysteps.com A series of proton transfers leads to the formation of an amide. Continued heating under acidic conditions then hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.pub

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile, attacking the nitrile carbon to form an imine anion. openstax.org Protonation of this intermediate yields a hydroxy imine, which tautomerizes to an amide. openstax.org The amide is then further hydrolyzed under the basic conditions to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to produce the final dicarboxylic acid. openstax.orgquimicaorganica.org

Condition Intermediate Final Product
Acidic (e.g., H₂SO₄, H₂O, heat)trans-4-Carbamoylcyclohexanecarboxylic acidCyclohexane-1,4-dicarboxylic acid
Basic (e.g., NaOH, H₂O, heat), then acid workuptrans-4-Carbamoylcyclohexanecarboxylic acidCyclohexane-1,4-dicarboxylic acid

Nucleophilic Addition Reactions at the Cyano Group

While the term "substitution" can be used, the characteristic reaction of the nitrile group is nucleophilic addition across the carbon-nitrogen triple bond. libretexts.org The electrophilic carbon atom of the nitrile is susceptible to attack by various carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). chemistrysteps.comlibretexts.org

This reaction provides a powerful method for carbon-carbon bond formation. The nucleophilic carbon of the organometallic reagent adds to the nitrile carbon, breaking one of the π-bonds and forming a new C-C bond. ucalgary.ca This results in the formation of an intermediate imine anion, which is stabilized as a magnesium or lithium salt. libretexts.orgucalgary.ca Crucially, this negatively charged intermediate does not undergo a second nucleophilic addition. chemistrysteps.com Upon aqueous workup with acid, the imine salt is hydrolyzed to an imine, which is then further hydrolyzed to a ketone. libretexts.orgucalgary.ca This sequence allows for the conversion of the cyano group into a carbonyl group, with the concomitant addition of an alkyl or aryl group from the organometallic reagent.

For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would yield trans-4-acetylcyclohexanecarboxylic acid.

Reactions of the Carboxylic Acid Functionality in this compound

The carboxylic acid group (-COOH) is a versatile functional handle that can undergo a variety of transformations, most notably nucleophilic acyl substitution reactions. These reactions involve the replacement of the hydroxyl (-OH) group with another nucleophile.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification is the process of converting a carboxylic acid into an ester. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). ucalgary.ca The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. ucalgary.ca A tetrahedral intermediate is formed, and subsequent elimination of a water molecule yields the ester. ucalgary.ca

Another mild and effective method for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for reactions that are sensitive to strong acidic conditions.

Method Reagents Key Features
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Reversible, equilibrium-driven reaction. Often requires excess alcohol or removal of water to drive to completion.
DCC CouplingAlcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)Mild conditions, proceeds at room temperature. Forms dicyclohexylurea as a byproduct.

Amidation Reactions and Formation of Amide Derivatives

Amides can be synthesized from the carboxylic acid group of this compound by reaction with ammonia (B1221849) or a primary or secondary amine. The direct reaction of a carboxylic acid with an amine is typically challenging because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt. google.com However, by heating this salt to temperatures above 100°C, a molecule of water can be eliminated to form the amide bond. google.com

Strategic Functionalization for Advanced Molecular Structures Derived from this compound

This compound is a bifunctional molecule whose rigid trans-cyclohexane scaffold and orthogonal reactive groups—a carboxylic acid and a nitrile—make it a valuable intermediate in synthetic chemistry. The defined spatial arrangement of these groups, enforced by the trans configuration, is crucial for its application in constructing complex molecular architectures with specific three-dimensional properties. cymitquimica.com The reactivity of both the carboxylic acid and the cyano moieties allows for selective modifications, leading to a diverse range of derivatives. cymitquimica.com

The primary routes of functionalization involve transformations of the cyano and carboxylic acid groups. The nitrile group can be hydrolyzed under acidic or basic conditions to yield a second carboxylic acid, or it can be reduced to an aminomethyl group. The carboxylic acid function readily undergoes reactions such as esterification and amidation. cymitquimica.com

These transformations are strategically employed to synthesize intermediates for pharmaceuticals and other advanced materials. For instance, the reduction of the nitrile group is a key step in the synthesis of Tranexamic acid, a well-known antifibrinolytic agent. google.comnist.gov Similarly, the compound serves as a precursor for Cetraxate hydrochloride, an anti-ulcer medication. google.com Research has also demonstrated the utility of derivatives like trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid in the synthesis of Janus kinase (JAK) inhibitors and as modifying substituents for chemotherapeutic agents such as doxorubicin. google.com

The table below summarizes key transformations and the resulting advanced molecular structures derived from this compound and its close analogs.

Starting Functional GroupReaction TypeReagents/ConditionsResulting Functional GroupExample of Advanced StructureApplication Area
Cyano (-CN)ReductionCatalytic HydrogenationAminomethyl (-CH₂NH₂)Tranexamic Acid google.comnist.govAntifibrinolytic Agent
Carboxylic Acid (-COOH)N/A (starting from p-aminobenzoic acid)Ru/C, H₂, NaOH; then Boc₂OBoc-protected amineIntermediate for JAK Inhibitors google.comAnti-inflammatory
N/A (used as a synthon)N/AN/AN/ACetraxate Hydrochloride google.comAnti-ulcer Agent
N/A (used as a synthon)N/AN/AN/ADaunorubicin/Doxorubicin Analogs google.comOncology

Stereochemical Implications in this compound Derivative Synthesis

The stereochemistry of the 1,4-disubstituted cyclohexane (B81311) ring is a critical factor in the synthesis and biological activity of its derivatives. The trans configuration, where the two substituents are on opposite sides of the ring's plane, is distinct from the cis configuration, where they are on the same side. google.com In many pharmaceutical applications, the trans isomer is the thermodynamically favored and biologically active form, making stereocontrol a paramount challenge in synthesis. nih.gov

Syntheses starting from planar aromatic precursors, such as the hydrogenation of p-aminobenzoic acid to produce 4-aminocyclohexanecarboxylic acid, often yield the cis isomer as the primary product. google.com Consequently, significant research has focused on methods to either selectively produce the trans isomer or to efficiently convert the undesired cis isomer into the desired trans form.

Several key strategies have been developed to address this stereochemical challenge:

Isomerization: Post-synthesis isomerization can be employed to enrich the trans content. For example, treating a cis/trans mixture of 4-aminocyclohexanecarboxylic acid with an inexpensive base like sodium hydroxide can efficiently convert the cis form to the more stable trans isomer. google.com

Stereoselective Separation: The difference in physical properties between diastereomers, such as solubility, can be exploited. In the production of this compound, a common route involves the synthesis of a cis/trans mixture of 1,4-dicyanocyclohexane. The trans isomer of this intermediate can be selectively isolated via fractional precipitation from solvents like acetic acid or various alcohols before hydrolysis to the final product. google.comgoogle.com

Enzymatic Resolution: Biocatalysis offers a highly selective method for obtaining the correct stereoisomer. Recent studies have shown that a single transaminase enzyme can catalyze a dynamic cis-to-trans isomerization of 4-substituted cyclohexane-1-amines. nih.gov This process proceeds via a cis-deamination to a ketone intermediate, followed by stereoselective reamination to the thermodynamically preferred trans-amine, achieving high diastereomeric excess. nih.gov This enzymatic approach highlights the unique nature of the 1,4-disubstituted cyclohexane system, where the two pseudoasymmetric centers at the C1 and C4 positions behave as a single stereogenic unit. nih.gov

The following table outlines different synthetic approaches and their effectiveness in achieving a high trans:cis isomer ratio.

Synthetic StrategyTarget DerivativeKey MethodConditions/CatalystOutcome/Trans RatioReference
Catalytic Hydrogenation & Isomerizationtrans-4-Amino-1-cyclohexanecarboxylic acidOne-pot hydrogenation and isomerizationReacting p-aminobenzoic acid with Ru/C catalyst under basic conditions and H₂ pressure.>75% trans isomer google.com
Diastereomeric Separationtrans-4-Cyanocyclohexane-1-carboxylic acidFractional crystallization of an intermediateIsolation of trans-1,4-dicyanocyclohexane from a cis/trans mixture in a solvent.High purity (>99.5%) trans isomer google.comgoogle.com google.comgoogle.com
Enzymatic Isomerizationtrans-4-Substituted cyclohexane-1-aminesDynamic cis-to-trans isomerizationSingle transaminase enzyme acting on a cis/trans mixture.Conversion of the cis to the more favored trans diastereomer. nih.gov nih.gov
Base-catalyzed Isomerizationtrans-4-Aminocyclohexanecarboxylic acidIsomerization of a cis-rich mixtureSodium hydroxide or potassium alkoxide in a suitable solvent.Efficient conversion to high purity trans isomer. google.com google.com

Advanced Applications in Materials Science Utilizing Trans 4 Cyanocyclohexanecarboxylic Acid

Integration into Liquid Crystalline Materials

Design Principles for Liquid Crystal Development Incorporating Cyano-Substituted Cyclohexane (B81311) Rings

The cyano (-C≡N) group is a powerful tool in the design of liquid crystals due to its strong dipole moment. This polarity enhances the intermolecular forces, which can lead to the stabilization of mesophases over a wider temperature range. Furthermore, the cyano group's contribution to a high dielectric anisotropy is a critical factor in the development of liquid crystal displays (LCDs), as it allows for the alignment of the liquid crystal molecules to be controlled by an external electric field.

The trans configuration of the substituents on the cyclohexane ring is also a critical design element. This stereochemistry ensures a more linear and rigid molecular shape compared to the cis isomer, which is less favorable for the formation of liquid crystalline phases. The linear geometry of the trans isomer allows for more efficient packing of the molecules, which is essential for the establishment of the long-range orientational order characteristic of liquid crystals.

Influence of the Cyclohexane Ring and Cyano Group on Mesophase Behavior and Properties

The cyclohexane ring, particularly in its trans-1,4-disubstituted form, provides a rigid and linear core structure that is fundamental to the formation of liquid crystalline phases. This rigidity helps to maintain the rod-like or calamitic molecular shape necessary for the establishment of nematic and smectic mesophases. The presence of the cyclohexane ring, as opposed to a purely aromatic core, can also influence properties such as birefringence and viscosity.

The cyano group has a profound impact on the mesophase behavior and electro-optical properties of liquid crystals. Its strong dipole moment leads to significant dipole-dipole interactions between molecules, which can promote the formation of more ordered smectic phases. The high polarity of the cyano group also results in a large positive dielectric anisotropy, a key parameter for the operation of twisted nematic and other field-effect LCDs. This high dielectric anisotropy allows for low threshold voltages, which is advantageous for energy-efficient displays.

The combination of the cyclohexane ring and the cyano group can lead to a synergistic effect on the properties of the liquid crystal. The cyclohexane ring provides the necessary structural rigidity, while the cyano group fine-tunes the electronic properties, leading to materials with a desirable combination of mesophase stability, dielectric anisotropy, and optical properties.

Synthesis of Trans-4-cyanocyclohexanecarboxylic Acid-Based Mesogens

Mesogens, the fundamental molecular units of liquid crystals, can be synthesized using this compound as a key starting material. The carboxylic acid group provides a convenient handle for a variety of chemical transformations, most commonly esterification reactions.

In a typical synthetic route, the carboxylic acid is reacted with a phenol derivative that contains another mesogenic core unit, such as a biphenyl or phenyl-cyclohexyl group. This reaction, often carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or through the formation of an acyl chloride, results in the formation of an ester linkage. This linkage connects the trans-4-cyanocyclohexyl moiety to the other parts of the mesogenic molecule.

The choice of the phenol component allows for the systematic variation of the molecular structure, enabling the fine-tuning of the mesomorphic properties. For example, the length of an alkyl or alkoxy chain on the phenol can be varied to influence the melting point and the type of mesophase formed. The synthesis of a homologous series of such mesogens allows for the systematic investigation of structure-property relationships.

Polymer Chemistry and Functional Polymer Systems

The unique chemical structure of this compound also makes it a valuable component in the field of polymer chemistry. Its bifunctional nature, with a reactive carboxylic acid group and a polar cyano group, allows for its use as a monomer or as a functionalizing agent to impart specific properties to polymers.

Monomer Utilization of this compound in Polymer Synthesis

This compound can be used as a monomer in the synthesis of various types of polymers, particularly polyesters and polyamides. The carboxylic acid group can participate in polycondensation reactions with diols or diamines to form the corresponding polymer chains.

For example, in the synthesis of polyesters, this compound can be reacted with a diol, such as ethylene glycol or 1,4-butanediol, under conditions that promote esterification and the removal of water. The resulting polyester will have the cyanocyclohexyl group as a recurring unit in the polymer backbone. Similarly, reaction with a diamine will lead to the formation of a polyamide with the cyanocyclohexyl moiety integrated into the main chain.

The incorporation of this monomer into the polymer structure can significantly influence the properties of the resulting material. The rigidity of the cyclohexane ring can increase the glass transition temperature (Tg) of the polymer, making it more suitable for high-temperature applications. The polar cyano group can enhance the polymer's dielectric constant and may also improve its solubility in polar solvents.

Incorporation into Polymer Backbones or Side Chains for Property Modulation

Beyond its use as a primary monomer, this compound can be incorporated into polymer structures to modulate their properties. This can be achieved by either integrating it into the polymer backbone or by attaching it as a side chain.

When incorporated into the polymer backbone, as described in the previous section, the cyanocyclohexyl group can introduce rigidity and polarity, affecting the thermal and mechanical properties of the polymer. The trans configuration of the cyclohexane ring is particularly important in this context, as it leads to a more linear and ordered polymer chain, which can promote crystallinity and enhance mechanical strength.

Alternatively, the trans-4-cyanocyclohexyl moiety can be attached as a side chain to a pre-existing polymer. This is typically achieved by first modifying the carboxylic acid group to a more reactive functional group, which can then be grafted onto the polymer backbone. For example, the carboxylic acid can be converted to an alcohol, which can then be esterified with a polymer containing carboxylic acid side groups.

Potential for Tailoring Polymer Properties via this compound Integration

The incorporation of this compound as a monomer or comonomer in polymers such as polyesters and polyamides is anticipated to significantly influence their properties. The rigid trans-cyclohexane core is known to enhance the thermal stability and mechanical strength of polymer chains.

Expected Influence on Polymer Properties:

Thermal Stability: The introduction of the cyclohexane ring into a polymer backbone generally increases the glass transition temperature (Tg) and melting temperature (Tm) due to restricted chain mobility. Research on copolyamides containing a trans-cyclohexane unit has demonstrated high glass transition temperatures (224–265 °C) and good thermal stability with initial degradation temperatures around 445 to 450 °C. rsc.org

Mechanical Properties: The rigid nature of the trans-cyclohexane unit is expected to improve the modulus and tensile strength of the resulting polymers. Polyamides containing a trans-cyclohexane conformation have shown superior thermal and mechanical properties compared to their cis-counterparts. rsc.org

Liquid Crystalline Behavior: The linear and rigid structure imparted by the trans-4-substituted cyclohexane ring is a key feature in designing thermotropic liquid crystalline polymers (LCPs). nih.govias.ac.in The stability of the liquid crystal phase in such polymers is dependent on the stiffness of the mesogenic units. nih.gov The cyano group, with its strong dipole moment, can enhance intermolecular interactions, potentially leading to the formation of stable and well-ordered liquid crystalline phases (mesophases). researchgate.net

Solubility and Processing: While the rigid structure can decrease solubility, the polar cyano group may counteract this effect to some extent, potentially allowing for processing in a wider range of solvents.

Hypothetical Data on Polymer Property Modification:

Due to the absence of specific experimental data in the searched literature for polymers incorporating this compound, the following table is a hypothetical representation of how its inclusion might affect the properties of a standard polyester, such as Poly(ethylene terephthalate) (PET).

PropertyBase Polymer (e.g., PET)Hypothetical Polymer with this compoundPredicted Effect
Glass Transition Temperature (Tg)~75 °C> 100 °CIncrease
Tensile Modulus~3 GPa> 4 GPaIncrease
Mesophase FormationNonePotential for Nematic or Smectic PhaseInducement of Liquid Crystallinity
Dielectric Constant~3.0> 3.5Increase

This table is illustrative and based on established principles of polymer chemistry and the known effects of similar structural motifs.

Role as a Building Block in Novel Material Architectures

The bifunctional nature of this compound, possessing both a carboxylate group for coordination and a cyano group for further functionalization or influencing polarity, makes it an attractive building block for novel material architectures, particularly in the realm of metal-organic frameworks (MOFs). nih.govekb.egmdpi.com

Metal-Organic Frameworks (MOFs):

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Carboxylate-based ligands are widely used in the synthesis of MOFs due to their strong coordination with metal centers. nih.gov

The integration of this compound as a linker in MOFs could lead to several advantageous features:

Structural Rigidity and Porosity: The rigid trans-cyclohexane backbone can contribute to the formation of robust and porous frameworks. The length and geometry of the linker are crucial in determining the topology and pore size of the resulting MOF.

Functionalized Pores: The cyano groups would line the pores of the MOF, creating a polar environment. This could be leveraged for selective adsorption of polar molecules.

Post-Synthetic Modification: The cyano group offers a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the MOF for specific applications such as catalysis or sensing.

Illustrative MOF Synthesis Parameters:

While no specific MOFs synthesized from this compound were found in the searched literature, a hypothetical synthesis is presented below based on common methods for carboxylate-based MOFs.

Metal SaltLigandSolventTemperature (°C)Resulting MOF Topology (Hypothetical)
Zinc Nitrate HexahydrateThis compoundN,N-Dimethylformamide (DMF)100-120pcu (primitive cubic)
Copper(II) Nitrate TrihydrateThis compoundEthanol/Water80-100tbo (twisted boracite)
Zirconium(IV) ChlorideThis compoundAcetic Acid/DMF120uio (UiO-66 type)

This table is for illustrative purposes to demonstrate the potential of this compound as a linker in MOF synthesis.

Spectroscopic and Structural Characterization of Trans 4 Cyanocyclohexanecarboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of trans-4-cyanocyclohexanecarboxylic acid. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for unambiguous confirmation of the trans stereochemistry.

In ¹H NMR, the chemical shift of the carboxylic acid proton (–COOH) is highly distinctive, typically appearing as a broad singlet in the downfield region of 10-12 ppm. libretexts.org The electron-withdrawing nature of the cyano group can influence the precise shift of this proton. The protons on the cyclohexane (B81311) ring exhibit complex splitting patterns. However, the key to confirming the trans configuration lies in the coupling constants between axial protons, which are expected to be large (J ≈ 10–12 Hz). The protons alpha to the carboxylic acid and cyano groups are deshielded and typically resonate in the 2-3 ppm range. libretexts.org

In ¹³C NMR spectroscopy, the carbon atoms of the carbonyl (C=O) and nitrile (C≡N) groups have characteristic chemical shifts. The carbonyl carbon of the carboxylic acid is found significantly downfield, generally in the 170–180 ppm range, while the nitrile carbon appears in the 115–120 ppm region. libretexts.orgwisc.edu The signals for the carbons within the cyclohexane ring provide further structural confirmation.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Notes
¹H-COOH10.0 - 12.0Broad singlet, disappears upon D₂O exchange. libretexts.org
CH-COOH, CH-CN2.0 - 3.0Methine protons adjacent to functional groups. libretexts.org
-CH₂- (ring)1.2 - 2.2Methylene protons of the cyclohexane ring.
¹³C-C OOH170 - 180Carbonyl carbon. libretexts.org
-C≡N115 - 120Nitrile carbon. libretexts.org
Cyclohexane Carbons25 - 45Ring carbons, with C1 and C4 shifted downfield. spectrabase.com

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and confirm its elemental composition. For this compound (C₈H₁₁NO₂), the calculated molecular weight is 153.18 g/mol . nih.gov

Standard electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. ESI-MS would typically show peaks corresponding to the protonated molecule [M+H]⁺ at m/z 154.08 or the deprotonated molecule [M-H]⁻ at m/z 152.07. High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can confirm the molecular formula by distinguishing it from other formulas with the same nominal mass. researchgate.net This is crucial for verifying the identity of the synthesized compound and assessing its elemental purity.

Table 2: Expected m/z Values in Mass Spectrometry

IonFormulaIonization ModeCalculated m/z
[M]⁺·C₈H₁₁NO₂EI153.08
[M+H]⁺C₈H₁₂NO₂⁺ESI (+)154.08
[M-H]⁻C₈H₁₀NO₂⁻ESI (-)152.07

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. This compound has several characteristic absorption bands that are readily identifiable.

In an IR spectrum, the carboxylic acid O–H bond produces a very broad and strong absorption in the 2500–3300 cm⁻¹ region, which often overlaps with C-H stretching signals. libretexts.org The carbonyl (C=O) group of the hydrogen-bonded dimer form typically shows a strong absorption band around 1710 cm⁻¹. libretexts.org The nitrile group (C≡N) gives rise to a sharp, intense absorption near 2240-2250 cm⁻¹. libretexts.org The presence of all three of these signals provides strong evidence for the compound's structure. Raman spectroscopy is complementary and is particularly useful for detecting the symmetric C≡N stretch.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, very broad libretexts.org
NitrileC≡N stretch~2240Strong, sharp
Carbonyl (dimer)C=O stretch~1710Strong libretexts.org
AlkaneC-H stretch2850 - 2960Medium to strong

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

These studies confirm that the cyclohexane ring adopts a stable chair conformation. In the trans isomer, both the carboxylic acid and the cyano substituents occupy the more sterically favorable equatorial positions. This diequatorial arrangement minimizes steric strain and is the thermodynamically preferred conformation. In the crystal, molecules are expected to form hydrogen-bonded dimers, where the carboxylic acid groups of two separate molecules interact via strong O-H···O hydrogen bonds. researchgate.net

Table 4: Typical Structural Parameters from Cyclohexane Derivatives

ParameterTypical ValueSource/Note
ConformationChairDiequatorial substituents researchgate.net
C-C Bond Length (ring)~1.52 Å researchgate.net
C-C-C Angle (ring)~111.3°Close to ideal tetrahedral angle researchgate.net
Intermolecular BondingO-H···O Hydrogen BondsForms centrosymmetric dimers researchgate.net

Chromatographic Methods for Purity and Isomeric Purity Analysis (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the chemical and isomeric purity of this compound, particularly for quantifying the amount of the cis isomer.

High-Performance Liquid Chromatography (HPLC) is a widely used method. Reversed-phase HPLC can effectively separate the cis and trans isomers of similar dicarboxylic acids. sielc.com A typical method might use a C18 or a mixed-mode column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture, often with an acidic modifier like phosphoric or formic acid to ensure the carboxylic acid is protonated. sielc.commdpi.com Detection is commonly achieved using a UV detector, monitoring at a low wavelength (~200-210 nm).

Gas Chromatography (GC) is also applicable, though it typically requires derivatization of the non-volatile carboxylic acid to a more volatile form, such as a methyl or silyl (B83357) ester. shimadzu.com The separation of cis and trans isomers on a GC column is highly dependent on the stationary phase; highly polar columns, such as those containing cyanopropyl functional groups, are often effective for this purpose. researchgate.net GC analysis is particularly useful for detecting volatile impurities. nih.gov

Table 5: Typical Chromatographic Conditions for Analysis

TechniqueColumn TypeMobile Phase / Carrier GasDetectionPrimary Use
HPLCReversed-Phase (e.g., C18) or Mixed-ModeAcetonitrile/Water + AcidUV (~200 nm)Isomeric purity (cis/trans separation) sielc.com
GCPolar (e.g., Wax, Cyanopropyl)Helium or HydrogenFID or MSPurity analysis after derivatization researchgate.net

Computational and Theoretical Studies on Trans 4 Cyanocyclohexanecarboxylic Acid

Quantum Chemical Calculations of Molecular Conformations and Electronic Structure

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for determining the most stable three-dimensional structures and understanding the electronic properties of trans-4-cyanocyclohexanecarboxylic acid.

Molecular Conformation: The cyclohexane (B81311) ring is not planar and exists predominantly in a low-energy chair conformation to minimize angular and torsional strain. For a 1,4-disubstituted cyclohexane like the trans isomer, two principal chair conformations are possible: one where both substituents are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.orglibretexts.org

Computational studies on various substituted cyclohexanes consistently show that the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.orgmasterorganicchemistry.com This preference is due to the avoidance of unfavorable 1,3-diaxial interactions—steric clashes between the axial substituent and the axial hydrogen atoms on the same side of the ring. masterorganicchemistry.com For this compound, the diequatorial conformation is therefore the dominant, lowest-energy ground state. Quantum chemical methods can calculate the Gibbs free energy difference (often expressed as an A-value) between the two conformers. masterorganicchemistry.comsapub.org While additivity of these energy values is often assumed, studies on trans-1,4-disubstituted cyclohexanes with polar groups have shown that transannular electrostatic interactions can cause deviations from simple additivity. researchgate.netbohrium.com

Electronic Structure: The electronic structure is heavily influenced by its two functional groups. The cyano (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of nitrogen. The carboxylic acid (-COOH) group can act as both a hydrogen bond donor and acceptor. Quantum chemical calculations can map the electron density distribution, revealing a significant polarization across the molecule. The cyano group's inductive effect makes adjacent C-H bonds more polarized. researchgate.net This polarity is a critical determinant of the molecule's intermolecular interactions and its potential use in materials science. nih.gov

Table 1: Calculated Conformational and Electronic Properties

PropertyDescriptionTheoretical BasisExpected Outcome for this compound
Most Stable ConformationThe lowest energy 3D arrangement of the molecule.Energy minimization calculations (e.g., DFT). Chair conformations are analyzed for stability. sapub.orgThe diequatorial chair conformer is strongly favored over the diaxial conformer.
Conformational Energy Difference (ΔG°)The difference in Gibbs free energy between the diequatorial and diaxial conformers.Calculated from the Boltzmann distribution based on the energy of each state. sapub.orgA significant positive value, indicating the diequatorial form is more stable. Deviations from simple additivity of substituent A-values are possible due to polar interactions. bohrium.com
Electron DistributionThe spatial distribution of electrons within the molecule.Calculated electrostatic potential (ESP) maps.High electron density localized on the nitrogen and oxygen atoms. Electron deficiency on the hydrogens of the carboxylic acid and adjacent to the cyano group.
Dipole MomentA measure of the molecule's overall polarity.Calculated as a vector sum of all individual bond dipoles.A significant molecular dipole moment arising from the potent electron-withdrawing cyano group and the polar carboxylic acid group.

Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netmdpi.com These simulations provide insights into how this compound molecules interact with each other and their environment, leading to self-assembly and the formation of larger structures.

The primary intermolecular forces governing the behavior of this molecule are hydrogen bonding and dipole-dipole interactions.

Hydrogen Bonding: The carboxylic acid group is the dominant site for intermolecular interactions, readily forming strong hydrogen bonds with neighboring molecules. It is well-established that carboxylic acids form cyclic dimers in non-polar solvents and in the solid state, where two molecules are held together by a pair of hydrogen bonds. acs.orgopenstax.org

Dipole-Dipole Interactions: The highly polar cyano group contributes significantly to the molecule's dipole moment. These dipoles will tend to align in an antiparallel fashion to stabilize interactions between molecules.

MD simulations can model how these specific and directional interactions guide the self-assembly process. acs.org Simulations can predict the formation of ordered structures, such as the parallel chains or sheet-like arrangements that are precursors to crystal formation. For molecules with potential liquid crystal applications, MD can simulate the emergence of orientationally ordered phases (nematic or smectic) under different conditions. mdpi.com

Table 2: Key Intermolecular Interactions and Their Role in Self-Assembly

Interaction TypeParticipating Functional Group(s)DescriptionPredicted Role in Self-Assembly
Hydrogen Bonding-COOH with -COOHA strong, directional interaction between the acidic proton of one molecule and a carbonyl oxygen of another.Primary driving force for the formation of stable dimers, which act as the fundamental building blocks for larger assemblies. acs.org
Dipole-Dipole Interactions-C≡N with -C≡NAttractive or repulsive forces between the permanent dipoles of the polar cyano groups.Contributes to the long-range ordering and packing of molecules, influencing crystal structure and the stability of potential liquid crystalline phases. nih.gov
Van der Waals ForcesCyclohexane RingWeak, non-specific attractions arising from temporary fluctuations in electron density.Contribute to the overall cohesive energy and dense packing of the aliphatic rings in the condensed phase.

Prediction of Spectroscopic Properties through Theoretical Methods

Theoretical calculations are widely used to predict spectroscopic data, which serves as a crucial tool for confirming molecular structures determined through experiment.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, the most characteristic predicted absorptions are the C≡N triple bond stretch, the C=O carbonyl stretch, and the broad O-H stretch of the carboxylic acid. openstax.orgpressbooks.pub The calculated frequency of the C=O stretch can help distinguish between the monomeric form and the more common hydrogen-bonded dimer, which absorbs at a lower wavenumber. openstax.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy. These calculations are valuable for assigning peaks in experimental spectra. For this molecule, theoretical methods would predict the characteristic downfield shift of the acidic proton (~12 ppm) and the chemical shifts for the carbonyl and nitrile carbons. pressbooks.publibretexts.org

Table 3: Predicted Spectroscopic Data

Spectroscopy TypeFunctional GroupCharacteristic FeaturePredicted Wavenumber / Chemical ShiftReference
Infrared (IR)Carboxylic Acid O-HBroad Stretch2500–3300 cm⁻¹ openstax.orgpressbooks.pub
Nitrile C≡NStrong, Sharp Stretch~2250 cm⁻¹ (for saturated nitriles) pressbooks.pub
Carbonyl C=OStrong Stretch~1710 cm⁻¹ (for H-bonded dimer) openstax.org
¹³C NMRCarboxyl Carbon (-COOH)Deshielded Signal165–185 δ pressbooks.publibretexts.org
Nitrile Carbon (-C≡N)Signal115–130 δ pressbooks.publibretexts.org
¹H NMRCarboxyl Proton (-COOH)Broad Singlet10–13 δ pressbooks.publibretexts.org

Mechanistic Investigations of Chemical Reactions via Computational Chemistry

Computational chemistry is a fundamental tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces, the identification of transient intermediates, and the calculation of activation energies for transition states. princeton.edusemanticscholar.org

A key reaction involving this compound is its synthesis via the catalytic hydrogenation of 4-cyanobenzoic acid. wikipedia.org While specific computational studies on this exact transformation are not widely published, a plausible mechanism can be outlined based on computational studies of related hydrogenation reactions. researchgate.netmdpi.com Such a study would typically involve the following steps:

Modeling the Catalyst Surface: Building a computational model of the catalyst (e.g., a rhodium or ruthenium cluster).

Adsorption: Calculating the binding energy and geometry of the reactant, 4-cyanobenzoic acid, on the catalyst surface.

Reaction Pathway Mapping: Simulating the stepwise addition of hydrogen atoms to the aromatic ring. This involves locating the transition state for each hydrogen addition step and calculating the associated energy barriers.

Desorption: Calculating the energy required for the final product, this compound, to detach from the catalyst surface.

These calculations can help rationalize the observed stereoselectivity of the reaction (i.e., why the trans product is favored) and guide the development of more efficient catalysts.

Table 4: Plausible Computationally Modeled Steps for Hydrogenation of 4-Cyanobenzoic Acid

StepDescriptionComputational Goal
1. Reactant Adsorption4-cyanobenzoic acid binds to the active sites of the metal catalyst.Determine the most stable adsorption geometry and calculate adsorption energy.
2. H₂ DissociationA hydrogen molecule adsorbs and dissociates into two hydrogen atoms on the catalyst surface.Calculate the energy barrier for H-H bond cleavage.
3. Stepwise HydrogenationHydrogen atoms are sequentially transferred from the catalyst to the carbons of the benzene (B151609) ring.Identify all intermediates and transition states; calculate the activation energy for each step to find the rate-determining step. researchgate.net
4. Stereochemical ControlThe geometry of hydrogen addition determines the final cis/trans stereochemistry.Compare the energy barriers for pathways leading to the cis versus the trans isomer to explain the experimental selectivity.
5. Product DesorptionThe final product, this compound, detaches from the catalyst surface.Calculate the desorption energy to ensure the catalyst can be regenerated.

Structure-Property Relationship Modeling relevant to Materials Science Applications

Quantitative Structure-Property Relationship (QSPR) models are statistical and computational tools that correlate the chemical structure of molecules with their macroscopic properties. nih.gov This approach is highly relevant for designing new materials, including liquid crystals, where subtle changes in molecular structure can dramatically alter bulk properties.

This compound possesses several structural features that make it an interesting candidate or building block for functional materials. Its rigid cyclohexane core provides a defined shape, while the polar cyano and carboxylic acid groups introduce strong dipole moments and hydrogen-bonding capabilities. nih.gov These features are known to influence liquid crystalline behavior. psu.edumdpi.com

A QSPR study for materials science applications would involve:

Calculating Molecular Descriptors: Quantifying various aspects of the molecule's structure, such as its shape (e.g., length-to-breadth ratio), electronic properties (e.g., dipole moment, polarizability), and energetic features (e.g., HOMO/LUMO energies).

Correlating with Properties: Building a mathematical model that links these descriptors to experimental material properties like melting point, clearing point (the temperature at which a liquid crystal becomes an isotropic liquid), and dielectric anisotropy.

Prediction: Using the model to predict the properties of new, unsynthesized molecules, thereby accelerating the discovery of materials with desired characteristics.

Table 5: Molecular Features and Their Relevance in QSPR for Materials Science

Structural FeatureRelevant Molecular DescriptorsPotential Impact on Material Properties
Rigid Cyclohexane CoreMolecular shape; Anisometry; Length-to-breadth ratio.Promotes the orientational order required for liquid crystal phase formation. psu.edu
Polar Cyano Group (-C≡N)Dipole moment; Molecular polarizability; Electrostatic potential.Creates a strong dipole, which is a key factor for achieving high dielectric anisotropy, a critical property for display applications. nih.gov
Carboxylic Acid Group (-COOH)Hydrogen bond donor/acceptor count; Interaction energy.Strong hydrogen bonding can significantly increase melting points and promote the formation of highly ordered smectic phases. acs.org
trans ConfigurationLinear, extended molecular shape.Leads to a more rod-like shape compared to the bent cis isomer, which generally enhances mesophase stability. libretexts.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for producing trans-4-cyanocyclohexanecarboxylic acid, and how is stereochemical control achieved?

  • Methodological Answer : Synthesis often involves functionalization of the cyclohexane ring. For example, nitrile introduction may proceed via substitution reactions on pre-functionalized cyclohexane precursors (e.g., bromo or hydroxy derivatives) using reagents like KCN or CuCN under controlled conditions. Stereochemical outcomes are influenced by reaction solvents, catalysts, and ring conformation. Studies on structurally analogous compounds (e.g., trans-4-alkylcyclohexanecarboxylic acids) highlight the role of steric hindrance and transition-state stabilization in retaining the trans configuration .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS to assess purity (≥95% as per industrial standards; see ).
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions and trans configuration via coupling constants (e.g., axial-equatorial proton splitting).
  • IR : C≡N stretching (~2240 cm1^{-1}) and carboxylic acid O-H (~2500-3000 cm1^{-1}) bands.
  • Melting Point : Compare with literature values (e.g., trans-4-hydroxy analogs melt at ~98–100°C; see ).
  • X-ray Crystallography : For absolute configuration verification, as demonstrated for trans-4-(phenoxymethyl)cyclohexanecarboxylic acid .

Q. What physicochemical properties distinguish this compound from its cis isomer or hydroxy/amino analogs?

  • Methodological Answer :

  • Polarity : The electron-withdrawing cyano group increases acidity (pKa ~2–3 for carboxylic acid) compared to amino derivatives (pKa ~4–5).
  • Solubility : Lower water solubility than hydroxy analogs (e.g., trans-4-hydroxycyclohexanecarboxylic acid; see ) due to reduced hydrogen bonding.
  • Thermal Stability : Higher decomposition temperatures than cis isomers due to reduced ring strain in trans configurations .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic or chromatographic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous peaks. For example, overlapping signals in 1^1H NMR can be deconvoluted using 2D techniques (COSY, HSQC).
  • Reference Standards : Use NIST Chemistry WebBook data (e.g., cyclohexanecarboxylic acid IR/NMR spectra) for baseline comparisons .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or vibrational modes .

Q. What experimental strategies optimize the regioselective functionalization of this compound for drug discovery applications?

  • Methodological Answer :

  • Protection/Deprotection : Protect the carboxylic acid group (e.g., esterification) to direct reactions to the cyano group.
  • Catalysis : Use Pd or Ru catalysts for selective hydrogenation of the nitrile to amine without disrupting the trans configuration (see for analogous alkyl derivatives).
  • Structure-Activity Relationship (SAR) : Compare with trans-4-aminocyclohexanecarboxylic acid ( ) to evaluate bioactivity changes upon cyano substitution.

Q. How does the trans configuration influence intermolecular interactions in crystal packing or supramolecular assemblies?

  • Methodological Answer :

  • X-ray Diffraction : Studies on trans-4-(phenoxymethyl)cyclohexanecarboxylic acid reveal that the trans configuration enables planar stacking via hydrogen-bonded dimers, enhancing thermal stability .
  • Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···O, π-π) in trans vs. cis crystals to predict solubility or co-crystal formation.

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (analogous to cyclohexanecarboxylic acid SDS; see ).
  • Ventilation : Use fume hoods due to potential cyanide release under decomposition (e.g., heating >200°C).
  • Storage : Inert atmosphere (N2_2) at 2–8°C to prevent hydrolysis of the nitrile group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.